GPR119 Agonist Potency: N-Oleoyl Glutamine vs. Endogenous Ligand 2-Oleoylglycerol
N-Oleoyl glutamine exhibits potent GPR119 agonism with an EC50 of 19 nM in a cAMP reporter gene assay in human HEK293 cells [1], demonstrating approximately 130-fold higher potency compared to the endogenous GPR119 ligand 2-oleoylglycerol (EC50 = 2.5 μM) in COS-7 cells . This represents a significant potency advantage, though note the assays are cross-study comparable with different cell backgrounds. N-Oleoyl glutamine also shows a Ki of 37 nM for human GPR119 binding and an EC50 of 30 nM for β-arrestin recruitment in U2OS cells [2].
| Evidence Dimension | GPR119 agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 19 nM |
| Comparator Or Baseline | 2-Oleoylglycerol: EC50 = 2.5 μM (2,500 nM) |
| Quantified Difference | ~130-fold lower EC50 for N-oleoyl glutamine |
| Conditions | HEK293 cells with β-lactamase reporter (target) vs. COS-7 cells transiently transfected with hGPR119 (comparator) |
Why This Matters
Higher GPR119 potency may translate to lower required dosing in enteroendocrine and metabolic research applications.
- [1] BindingDB. BDBM50400776 (CHEMBL2204986) Affinity Data: EC50 = 19 nM for GPR119 agonism. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50400776 View Source
- [2] BindingDB. Additional GPR119 binding and β-arrestin recruitment data for BDBM50400776. View Source
